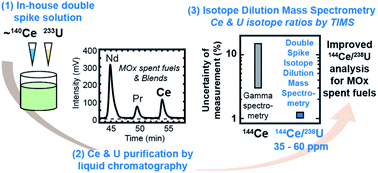Determination of the 144Ce/238U atomic ratio in spent nuclear fuel using double spike isotope dilution mass spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: 2022-04-26 DOI: 10.1039/D2JA00052K
Abstract
The low abundance cerium-144 radionuclide is one of the significant contributors to the decay heat from spent nuclear fuel for cooling times of less than ten years after nuclear reactor discharge. The accurate quantification of the 144Ce content (or 144Ce/238U) in irradiated nuclear fuel is necessary to validate and extend the neutronic calculation codes as well as to improve the short-term nuclear waste management strategies. In order to quantify the 144Ce/238U atomic ratios at low uncertainty, we developed a new analytical technique based on double spike isotope dilution associated with mass spectrometry. This includes (1) the chemical elimination of the major neodymium-144 isobaric interference by two steps of liquid chromatography prior to isotope analysis by Thermal Ionization Mass Spectrometry (TIMS) using both total evaporation and sequential methods, and (2) the preparation and use of an in-house double spike solution, using a mixture of a natural Ce solution with a 233U-enriched solution. This new approach was applied for the first time on two Mixed Oxide (MOx) spent nuclear fuel samples and allowed the determination of 144Ce/238U atomic ratios ranging from 35 × 10−6 to 59 × 10−6 with a relative expanded uncertainty of measurement of around 1% at a 95% confidence level.

Recommended Literature
- [1] Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
- [2] Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate†
- [3] Carbon dots with red emission as a fluorescent and colorimeteric dual-readout probe for the detection of chromium(vi) and cysteine and its logic gate operation†
- [4] Changing relations between proteins and osmolytes: a choice of nature
- [5] Ca- and Sr-tetrafluoroisophthalates: mechanochemical synthesis, characterization, and ab initio structure determination†
- [6] Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†
- [7] Can percolation theory explain the gelation behavior of diblock copolymer worms?†
- [8] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [9] C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†
- [10] Carbohydrate metabolism and gene expression of sirtuin 1 in healthy subjects after Sacha inchi oil supplementation: a randomized trial










